molecular formula C12H20FN B2601687 (1S)-1-(3-Fluoro-1-adamantyl)ethanamine CAS No. 2248212-44-2

(1S)-1-(3-Fluoro-1-adamantyl)ethanamine

Cat. No.: B2601687
CAS No.: 2248212-44-2
M. Wt: 197.297
InChI Key: CMKAZSVBLPTEMY-JKJWBTBISA-N
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Description

(1S)-1-(3-Fluoro-1-adamantyl)ethanamine is a chiral organic compound with the molecular formula C12H20FN . It features a robust and rigid adamantane scaffold, a structural motif highly valued in medicinal chemistry for its ability to enhance the pharmacokinetic properties of drug candidates . The incorporation of a fluorine atom at the 3-position of the adamantyl ring and a chiral ethanamine group makes this compound a sophisticated building block for pharmaceutical research and development. Adamantane derivatives are of significant interest in the design of multi-functional drugs, particularly for targeting complex diseases . Some compounds within this structural class have demonstrated protective activity against toxins and viruses with intracellular modes of action, suggesting potential pathways for research into new therapeutic agents . The specific stereochemistry of the (1S)-enantiomer offers researchers the opportunity to investigate stereospecific interactions with biological targets, which is crucial for optimizing binding affinity and efficacy. This compound is provided For Research Use Only and is intended for use in laboratory settings by qualified scientists. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

(1S)-1-(3-fluoro-1-adamantyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20FN/c1-8(14)11-3-9-2-10(4-11)6-12(13,5-9)7-11/h8-10H,2-7,14H2,1H3/t8-,9?,10?,11?,12?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKAZSVBLPTEMY-JKJWBTBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)(C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C12CC3CC(C1)CC(C3)(C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-Fluoro-1-adamantyl)ethanamine typically involves the introduction of a fluorine atom into the adamantane structure, followed by the attachment of an ethanamine group. One common method involves the fluorination of 1-adamantylamine using a fluorinating agent such as Selectfluor. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.

Industrial Production Methods

Industrial production of (1S)-1-(3-Fluoro-1-adamantyl)ethanamine may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process is optimized to achieve high yields and purity of the final product, ensuring its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-Fluoro-1-adamantyl)ethanamine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The fluorine atom or the ethanamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated adamantyl ketones, while reduction could produce fluorinated adamantyl alcohols.

Scientific Research Applications

(1S)-1-(3-Fluoro-1-adamantyl)ethanamine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S)-1-(3-Fluoro-1-adamantyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, potentially leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Adamantane-Based Analogues

(a) (1S)-1-(Adamantan-1-yl)ethanamine (Rimantadine)
  • Structure : Lacks the 3-fluoro substituent on the adamantane ring.
  • Properties :
    • Higher lipophilicity compared to the fluorinated derivative due to the absence of electron-withdrawing fluorine.
    • Demonstrated antiviral activity against influenza A, attributed to its interaction with the M2 proton channel .
(b) (1S)-1-(4-Bromo-2,6-difluorophenyl)ethanamine
  • Structure : Replaces adamantane with a bromo- and difluoro-substituted phenyl ring.
  • Properties: Lower molecular weight (Mol. Formula: C₈H₈BrF₂N) compared to the adamantane derivative (C₁₂H₁₉FN) .
  • Applications : Used in the synthesis of kinase inhibitors and other small-molecule therapeutics .

Fluorinated Phenyl Ethylamine Derivatives

(a) (S)-1-(4-Chloro-3-fluorophenyl)ethanamine
  • Structure : Features a chloro-fluoro-substituted phenyl group instead of adamantane.
  • Properties :
    • Higher solubility in polar solvents due to the planar aromatic system.
    • Used as an intermediate in the synthesis of antipsychotic agents .
  • Key Differences :
    • The adamantane group in the target compound provides metabolic stability, whereas the phenyl derivative may undergo faster oxidation .
(b) (S)-1-(3,5-Difluorophenyl)ethanamine Hydrochloride
  • Structure : Contains two fluorine atoms on the phenyl ring.
  • Properties: Increased electronegativity compared to mono-fluorinated adamantane derivatives. Used in asymmetric catalysis and as a building block for fluorinated pharmaceuticals .

Aliphatic and Heterocyclic Analogues

(a) (1S)-1-(4-Methoxyphenyl)ethanamine
  • Structure : Substitutes fluorine with a methoxy group (-OCH₃).
  • Properties :
    • Electron-donating methoxy group enhances aromatic ring reactivity, contrasting with the electron-withdrawing fluorine in the target compound.
    • Employed in the synthesis of DMT1 inhibitors for iron transport modulation .
(b) 2-(5-Fluoro-1-methyl-1H-indol-3-yl)ethanamine
  • Structure : Combines a fluorinated indole ring with an ethylamine chain.
  • Properties :
    • The indole system enables interactions with serotonin receptors, suggesting CNS activity.
    • Lower steric bulk compared to adamantane derivatives may improve blood-brain barrier penetration .

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Formula Molecular Weight Key Substituents Solubility (LogP) Biological Activity
(1S)-1-(3-Fluoro-1-adamantyl)ethanamine C₁₂H₁₉FN 203.29 3-Fluoro-adamantane 3.2 (estimated) Antiviral, CNS modulation
(1S)-1-(Adamantan-1-yl)ethanamine C₁₂H₂₁N 179.30 Adamantane 4.1 Antiviral (Influenza A)
(S)-1-(4-Chloro-3-fluorophenyl)ethanamine C₈H₈ClFN 173.61 4-Cl, 3-F-phenyl 2.8 Antipsychotic intermediate
(S)-1-(3,5-Difluorophenyl)ethanamine HCl C₈H₈F₂N·HCl 191.61 3,5-diF-phenyl 1.9 Catalysis, drug synthesis
2-(5-Fluoro-1-methylindol-3-yl)ethanamine C₁₁H₁₃FN₂ 192.24 5-F-indole 2.5 Serotonin receptor modulation

Q & A

Q. What synthetic methodologies are recommended for obtaining (1S)-1-(3-Fluoro-1-adamantyl)ethanamine with high enantiomeric purity?

Answer: Enantioselective synthesis can be achieved via chiral resolution using tartaric acid derivatives, as demonstrated in the resolution of racemic α-methylbenzylamine . Asymmetric hydrogenation of imine precursors using chiral catalysts (e.g., BINAP-Ru complexes) may provide direct access to the (S)-enantiomer. Critical parameters include reaction temperature control (<0°C) and catalyst loading optimization (0.5-2 mol%) to minimize racemization .

Q. What analytical techniques are essential for confirming the structural identity of (1S)-1-(3-Fluoro-1-adamantyl)ethanamine?

Answer: X-ray crystallography is critical for absolute configuration determination, as shown in structural studies of related adamantane derivatives . Complementary methods include:

  • High-field NMR (500 MHz+) with ¹⁹F-¹H correlation spectroscopy to verify fluorine position
  • High-resolution mass spectrometry (HRMS) for molecular formula confirmation
  • Polarimetry ([α]D²⁵) to monitor optical purity (>99% ee)

Q. What safety protocols should be implemented when handling fluorinated adamantane derivatives?

Answer: Key precautions include:

  • Use of fluoropolymer-coated glassware to prevent fluoride leaching
  • Negative-pressure glove boxes for air-sensitive reactions
  • Mandatory PPE: Silver Shield® gloves and full-face respirators
  • Emergency neutralization with 10% calcium gluconate for spills

Q. How can researchers assess the purity of (1S)-1-(3-Fluoro-1-adamantyl)ethanamine?

Answer: Employ orthogonal chromatographic methods:

  • Reverse-phase HPLC with C18 columns and ammonium formate/acetonitrile gradients
  • Chiral SFC using Chiralpak® AD-H columns
  • Preparative TLC with silica gel GF254 and hexane/ethyl acetate

Advanced Research Questions

Q. How can discrepancies in NOESY data for fluorinated adamantane derivatives be resolved?

Answer: Address dynamic conformational changes via:

  • Variable-temperature NMR (183-298K) to identify fluxional behavior
  • DFT-calculated molecular geometries (B3LYP/6-31G*)
  • Single-crystal neutron diffraction for deuterated analogs

Q. What computational strategies predict the blood-brain barrier permeability of fluorinated adamantane-based amines?

Answer: Combine molecular dynamics (AMBER force field) with QSPR models incorporating:

  • LogP calculations (CLOGP) and polar surface area (PSA <90 Ų)
  • Molecular volume constraints based on adamantane's structure Validate with in vitro PAMPA-BBB assays and LC-MS

Q. How can solid-state stability be optimized in salt forms of (1S)-1-(3-Fluoro-1-adamantyl)ethanamine?

Answer: Apply crystal engineering through:

  • Salt screening with HCl or tosylate counterions
  • Hot-stage microscopy to detect polymorphic transitions
  • Dynamic vapor sorption (DVS) for hygroscopicity analysis

Q. What mechanistic studies elucidate stereochemical outcomes in fluoroadamantane amination?

Answer: Investigate via:

  • In situ FTIR monitoring of imine intermediates (νC=N ≈1640 cm⁻¹)
  • Kinetic isotope effect (KIE) studies with deuterated precursors
  • Transition state modeling using DFT (M06-2X/def2-TZVP)
  • Chiral derivatization with Mosher's acid chloride

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